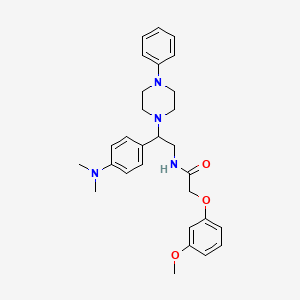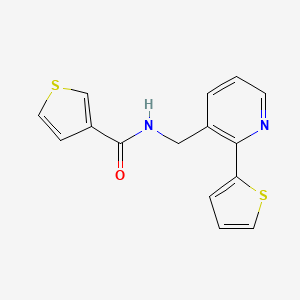![molecular formula C17H11N3O3S B3008613 N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzo[d]thiazole-6-carboxamide CAS No. 683232-69-1](/img/structure/B3008613.png)
N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzo[d]thiazole-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzo[d]thiazole derivatives is a topic of interest due to their potential biological activities. In the first paper, a series of benzo[d]thiazole-2-carboxamide derivatives were designed and synthesized using virtual screening methods . Similarly, the second paper discusses the microwave-assisted synthesis of benzamide derivatives containing a thiadiazole scaffold . These methods highlight the importance of efficient synthesis techniques in the development of new compounds for biological evaluation.
Molecular Structure Analysis
The molecular structure of benzo[d]thiazole derivatives plays a crucial role in their biological activity. The fifth paper investigates the role of methyl functionality and S=O interaction in the gelation behavior of N-(thiazol-2-yl)benzamide derivatives . The crystal structure analysis of these compounds provides insights into the non-covalent interactions that contribute to their properties. Understanding these molecular interactions is key to designing compounds with desired biological effects.
Chemical Reactions Analysis
The chemical reactivity of benzo[d]thiazole derivatives is influenced by their molecular structure. The sixth paper describes the synthesis of substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides and their thiono analogs, showcasing the versatility of these compounds in undergoing various chemical reactions . These reactions are important for the modification and optimization of the compounds' biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzo[d]thiazole derivatives are determined by their molecular structure and substituents. The papers provided do not directly discuss the physical and chemical properties of "N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzo[d]thiazole-6-carboxamide," but they do provide information on related compounds. For instance, the gelation behavior of certain benzamide derivatives is influenced by their molecular structure and the presence of non-covalent interactions . These properties are essential for understanding the compounds' behavior in biological systems and their potential as therapeutic agents.
Applications De Recherche Scientifique
Synthesis and Characterization
- N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzo[d]thiazole-6-carboxamide and its derivatives have been synthesized and characterized, with a focus on their structural and spectroscopic properties. For example, Aouine et al. (2011) synthesized similar compounds and established their structures using NMR spectroscopy and MS data (Aouine et al., 2011). Bülbül et al. (2015) also conducted crystal structure, spectroscopy, and SEM analysis of closely related compounds (Bülbül et al., 2015).
Antitumor and Anticancer Properties
- Several studies have investigated the antitumor and anticancer properties of compounds structurally related to this compound. Ostapiuk et al. (2017) synthesized derivatives showing significant antitumor effects (Ostapiuk et al., 2017). Similarly, Zhang et al. (2017) designed and evaluated benzo[d]thiazole-2-carboxamide derivatives as potential epidermal growth factor receptor inhibitors showing anticancer activities (Zhang et al., 2017).
Antibacterial and Antifungal Activities
- Compounds similar to this compound have shown promising antibacterial and antifungal activities. Palkar et al. (2017) synthesized analogs displaying significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017). Senthilkumar et al. (2021) also reported antibacterial, antifungal, and anticancer activities of related compounds (Senthilkumar et al., 2021).
Anti-Inflammatory and Analgesic Properties
- There's evidence suggesting the potential of similar compounds in anti-inflammatory and analgesic applications. For instance, Nikalje et al. (2014) synthesized derivatives that showed promising anti-inflammatory activity (Nikalje et al., 2014). Ukrainets et al. (2014) identified compounds with high analgesic activity within a related group (Ukrainets et al., 2014).
Miscellaneous Applications
- Other studies have explored various applications of structurally related compounds. For instance, their role as chemosensors for cyanide anions was investigated by Wang et al. (2015) (Wang et al., 2015), and their potential as building blocks in drug discovery was highlighted by Durcik et al. (2020) (Durcik et al., 2020).
Propriétés
IUPAC Name |
N-(2-methyl-1,3-dioxoisoindol-4-yl)-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O3S/c1-20-16(22)10-3-2-4-12(14(10)17(20)23)19-15(21)9-5-6-11-13(7-9)24-8-18-11/h2-8H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIUMIUDQYNPSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=CC4=C(C=C3)N=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethylphenyl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B3008530.png)
![2-[[4-(2-Methoxyethylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3008531.png)

![(1R,2S)-2-[(3-Chlorophenyl)methyl]cyclopentan-1-ol](/img/structure/B3008534.png)
![Octahydrofuro[3,4-c]pyridine](/img/structure/B3008536.png)
![2-chloro-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide](/img/structure/B3008537.png)


![(1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B3008544.png)

![3-(3,4-dimethoxyphenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B3008548.png)
![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone](/img/structure/B3008549.png)
![[2-(3-Acetylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B3008550.png)
![3-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3008553.png)